molecular formula C15H11Cl2N3O3 B5219651 5-[(3,4-dichlorobenzoyl)amino]isophthalamide

5-[(3,4-dichlorobenzoyl)amino]isophthalamide

Cat. No. B5219651
M. Wt: 352.2 g/mol
InChI Key: NCNAENWNZSSDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,4-dichlorobenzoyl)amino]isophthalamide, commonly known as DCBIA, is a chemical compound that has been widely studied in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of DCBIA is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, DCBIA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
DCBIA has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make DCBIA a potential candidate for the development of new drugs for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCBIA is its high potency and specificity for inhibiting the activity of topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in cancer cell growth and proliferation. However, one of the limitations of DCBIA is its potential toxicity, which can make it difficult to use in certain lab experiments.

Future Directions

There are a number of future directions for research on DCBIA, including the development of new drugs for the treatment of cancer and other diseases, the study of its mechanism of action, and the exploration of its potential use in other scientific research applications. Some of the specific areas of research that could be pursued include the development of new analogs of DCBIA with improved potency and specificity, the study of its potential use in combination with other anticancer agents, and the exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, DCBIA is a chemical compound that has been widely studied in scientific research due to its potential use in various applications. Its high potency and specificity for inhibiting the activity of topoisomerase II make it a valuable tool for studying the role of this enzyme in cancer cell growth and proliferation. While there are some limitations to its use in lab experiments, there are also a number of future directions for research that could lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

DCBIA can be synthesized through a multistep process, which involves the reaction of 3,4-dichlorobenzoyl chloride with 5-aminoisophthalic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain DCBIA in high purity.

Scientific Research Applications

DCBIA has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DCBIA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer agent.

properties

IUPAC Name

5-[(3,4-dichlorobenzoyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3/c16-11-2-1-7(6-12(11)17)15(23)20-10-4-8(13(18)21)3-9(5-10)14(19)22/h1-6H,(H2,18,21)(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNAENWNZSSDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.